

spectroscopic comparison of 3-(Methoxycarbonyl)-5-nitrobenzoic acid and related compounds

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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)-5-nitrobenzoic acid

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Spectroscopic Comparison: 3-(Methoxycarbonyl)-5-nitrobenzoic Acid and Its Analogs

A detailed analysis of the spectral characteristics of **3-(Methoxycarbonyl)-5-nitrobenzoic acid**, 3-nitrobenzoic acid, and methyl 3-nitrobenzoate is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their spectroscopic data to aid in their identification, characterization, and application in various scientific fields.

The structural differences imparted by the methoxycarbonyl and nitro functional groups on the benzoic acid backbone lead to distinct spectroscopic signatures. Understanding these variations is crucial for unambiguous compound identification and for predicting chemical behavior. This report summarizes the key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses.

Comparative Spectroscopic Data

The following tables provide a quantitative comparison of the key spectroscopic features of **3-(Methoxycarbonyl)-5-nitrobenzoic acid** and the related compounds, 3-nitrobenzoic acid and

methyl 3-nitrobenzoate.

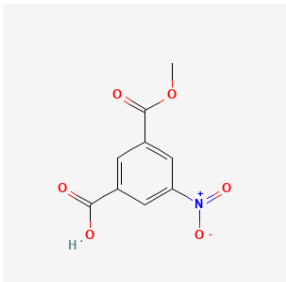
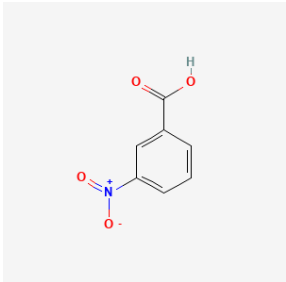
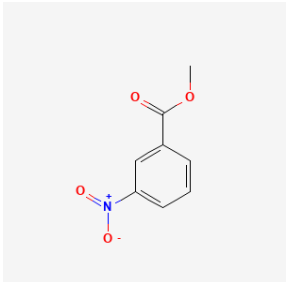
Compound	Structure	Molecular Formula	Molecular Weight (g/mol)
3-(Methoxycarbonyl)-5-nitrobenzoic acid		C ₉ H ₇ NO ₆	225.16[1]
3-Nitrobenzoic acid		C ₇ H ₅ NO ₄	167.12[2]
Methyl 3-nitrobenzoate		C ₈ H ₇ NO ₄	181.15[3]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Compound	Solvent	Chemical Shift (δ) ppm
3-(Methoxycarbonyl)-5-nitrobenzoic acid	DMSO-d ₆	~9.0 (s, 1H, Ar-H), ~8.8 (s, 1H, Ar-H), ~8.7 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH ₃)
3-Nitrobenzoic acid	CDCl ₃ & TFA	OH unobserved, Aromatic protons show complex multiplets.[4]
Methyl 3-nitrobenzoate	CDCl ₃	Aromatic protons show complex multiplets.[5]

Note: Predicted data for **3-(Methoxycarbonyl)-5-nitrobenzoic acid** is based on computational models and may vary from experimental values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted & Experimental)

Compound	Solvent	Chemical Shift (δ) ppm
3-(Methoxycarbonyl)-5-nitrobenzoic acid	DMSO-d ₆	~165 (C=O, acid), ~164 (C=O, ester), ~148 (C-NO ₂), ~135 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~53 (OCH ₃)
3-Nitrobenzoic acid	-	Data available.[6]
Methyl 3-nitrobenzoate	-	Data available.[3]

Note: Predicted data for **3-(Methoxycarbonyl)-5-nitrobenzoic acid** is based on computational models and may vary from experimental values.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	Vibrational Mode	3-(Methoxycarbonyl)-5-nitrobenzoic acid (Predicted)	3-Nitrobenzoic acid	Methyl 3-nitrobenzoate
O-H (Carboxylic Acid)	Stretching (broad)	~3300-2500	~3300-2500[7]	-
C=O (Carboxylic Acid)	Stretching	~1710	~1700-1680[7]	-
C=O (Ester)	Stretching	~1730	-	~1720[8]
N-O (Nitro Group)	Asymmetric Stretching	~1530	~1530[9]	~1530[10]
N-O (Nitro Group)	Symmetric Stretching	~1350	~1350[9]	~1350[10]
C-O (Ester/Acid)	Stretching	~1300-1200	~1320-1210[7]	~1300-1200[8]
C-H (Aromatic)	Stretching	~3100-3000	~3100-3000[9]	~3030[10]

Note: Predicted data for **3-(Methoxycarbonyl)-5-nitrobenzoic acid** is based on computational models and may vary from experimental values.

Table 4: Mass Spectrometry Data (m/z)

Compound	Ionization Mode	Key Fragments (m/z)
3-(Methoxycarbonyl)-5-nitrobenzoic acid	ESI-	[M-H] ⁻ : 224
3-Nitrobenzoic acid	EI	167 (M ⁺), 150, 121, 104, 92, 76, 65, 50[2][11]
Methyl 3-nitrobenzoate	EI	181 (M ⁺), 150, 104, 76, 50[3]

Note: Predicted data for **3-(Methoxycarbonyl)-5-nitrobenzoic acid** is based on computational models and may vary from experimental values.

Experimental Protocols

Standardized protocols are essential for obtaining comparable spectroscopic data. The following are general procedures for the key techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[\[12\]](#)
- **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[12\]](#)

2. Infrared (IR) Spectroscopy:

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.[\[12\]](#)
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} .[\[12\]](#)

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

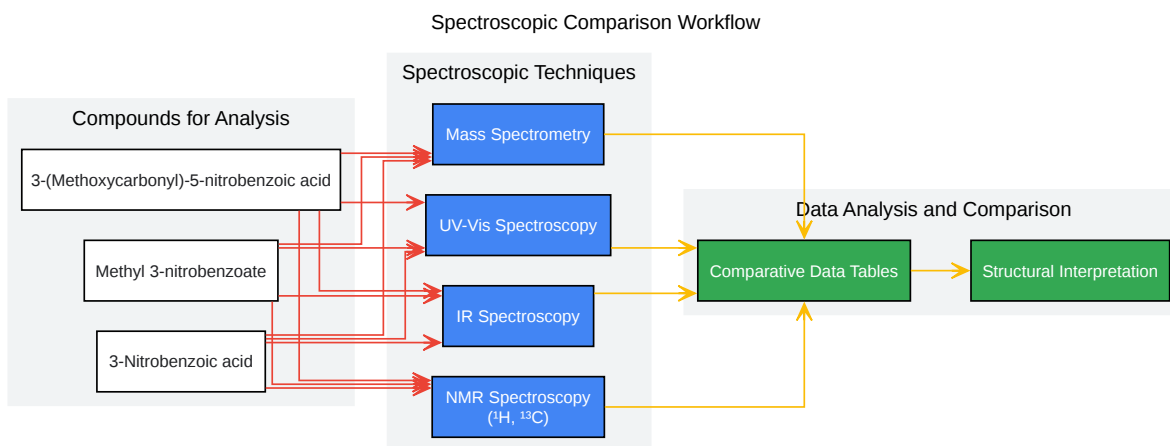
- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

4. Mass Spectrometry (MS):

- **Sample Introduction:** The sample can be introduced directly via a solid probe or, if coupled with chromatography, through a GC or LC system.
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
- **Data Acquisition:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the target compound and its analogs.



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Caption: Workflow for spectroscopic analysis and comparison.

This guide provides a foundational spectroscopic comparison of **3-(Methoxycarbonyl)-5-nitrobenzoic acid** with 3-nitrobenzoic acid and methyl 3-nitrobenzoate. The presented data

and experimental protocols offer a valuable resource for researchers in the fields of chemistry and drug development.

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